molecular formula C14H22O2 B14371804 3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one CAS No. 90122-04-6

3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one

Katalognummer: B14371804
CAS-Nummer: 90122-04-6
Molekulargewicht: 222.32 g/mol
InChI-Schlüssel: VNCFLCLPLPIVDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one can be synthesized through several methods. One common method involves the oxidation of 3,5,5-trimethyl-2-cyclohexen-1-ol in the presence of palladium on activated charcoal under an ethylene atmosphere . Another method involves the controlled hydrogenation of isophorone .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidation reactions using catalysts such as palladium. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different carbonyl compounds.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different carbonyl compounds, alcohols, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and the presence of both a cyclohexenone ring and a ketone functional group. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

90122-04-6

Molekularformel

C14H22O2

Molekulargewicht

222.32 g/mol

IUPAC-Name

3,5,5-trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one

InChI

InChI=1S/C14H22O2/c1-5-11(15)6-7-13-10(2)8-12(16)9-14(13,3)4/h8,13H,5-7,9H2,1-4H3

InChI-Schlüssel

VNCFLCLPLPIVDM-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CCC1C(=CC(=O)CC1(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.